molecular formula C18H9BrO4S2 B11421559 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

Cat. No.: B11421559
M. Wt: 433.3 g/mol
InChI Key: XGPPNYQWYSAUNC-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique structure combining a bromophenyl group, a benzoxathiol ring, and a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxathiol ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent.

    Formation of the Thiophene Carboxylate Moiety: This involves the cyclization of thiophene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share structural similarities and are used in similar applications.

    Benzoxathiol Compounds: Other benzoxathiol derivatives are studied for their biological and material properties.

Uniqueness

7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL THIOPHENE-2-CARBOXYLATE is unique due to its combined structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H9BrO4S2

Molecular Weight

433.3 g/mol

IUPAC Name

[7-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl] thiophene-2-carboxylate

InChI

InChI=1S/C18H9BrO4S2/c19-11-5-3-10(4-6-11)13-8-12(9-15-16(13)23-18(21)25-15)22-17(20)14-2-1-7-24-14/h1-9H

InChI Key

XGPPNYQWYSAUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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